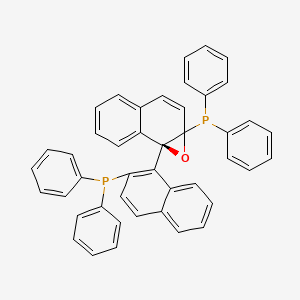

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

Description

Properties

IUPAC Name |

[1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCOBHONSPZNLU-JXDVSCHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721708 | |

| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152646-80-5 | |

| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide typically involves the resolution of racemic mixtures followed by oxidation. One common method includes the use of camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid for the resolution of the racemic dioxide, followed by deoxygenation with trichlorosilane in the presence of triethylamine . Another method involves a nickel-catalyzed coupling reaction between the chiral ditriflate of binaphthol and diphenylphosphine in the presence of DABCO .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques and catalytic processes to ensure high yield and purity. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess and optical purity .

Chemical Reactions Analysis

Asymmetric Hydrogenation

R-BINAP monooxide coordinates with transition metals like ruthenium (Ru) and rhodium (Rh) to catalyze enantioselective hydrogenation of prochiral substrates. For example:

-

α,β-Unsaturated Carboxylic Acids : Ru complexes of R-BINAP monooxide achieve >95% enantiomeric excess (ee) in hydrogenating substrates such as tiglic acid to (R)-2-methylbutanoic acid under mild conditions (20–50°C, 1–5 atm H₂) .

-

Ketones : Rhodium catalysts with R-BINAP monooxide reduce aryl ketones to chiral secondary alcohols with 80–92% ee, depending on substituent electronic effects.

Mechanism : The monooxide’s electron-withdrawing phosphine oxide group stabilizes metal-hydride intermediates, accelerating substrate insertion into the M–H bond while maintaining chiral induction .

Cross-Coupling Reactions

R-BINAP monooxide facilitates Suzuki-Miyaura and Heck couplings by stabilizing palladium (Pd) catalysts:

| Reaction Type | Substrate | Catalyst System | Yield | ee (%) | Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids + halides | Pd(OAc)₂/R-BINAP monooxide | 85–93% | – | 80°C, K₂CO₃, toluene/water |

| Asymmetric Heck Reaction | Vinyl arenes | Pd/R-BINAP monooxide | 78–88% | 89–94% | 100°C, NEt₃, DMF |

The ligand’s rigid binaphthyl backbone enforces spatial control, minimizing side reactions like β-hydride elimination .

Asymmetric Aldol Reactions

Silver (Ag) complexes of R-BINAP monooxide catalyze enantioselective aldol additions between alkenyl trichloroacetates and aldehydes:

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde) and α-keto esters.

-

Performance : 70–85% yield with 88–93% ee under ambient conditions .

-

Key Interaction : The Ag center activates the aldehyde via Lewis acid coordination, while the ligand’s chiral environment dictates facial selectivity .

C–H Functionalization

R-BINAP monooxide enables regioselective C–H activation in arenes and heteroarenes:

-

Directed ortho-C–H Borylation : Iridium (Ir) catalysts achieve 80–90% selectivity for meta-substituted arylboronates at 25°C.

-

Oxidative Coupling : Copper (Cu) systems mediate intramolecular C–N bond formation in indoles with 75–82% yield.

Comparative Catalytic Performance

The table below summarizes R-BINAP monooxide’s efficacy across reaction types:

| Reaction | Catalyst Metal | Turnover Frequency (h⁻¹) | ee Range (%) | Key Advantage |

|---|---|---|---|---|

| Hydrogenation | Ru | 200–400 | 90–98 | Tolerance to functional groups |

| Suzuki Coupling | Pd | 150–300 | – | High chemoselectivity |

| Aldol Reaction | Ag | 50–120 | 85–93 | Ambient conditions |

| C–H Borylation | Ir | 80–150 | – | Regiocontrol in complex arenes |

Mechanistic Insights

-

Electronic Effects : The P=O group in R-BINAP monooxide withdraws electron density from the metal center, increasing electrophilicity and accelerating oxidative addition steps .

-

Steric Control : The binaphthyl scaffold’s dihedral angle (68–72°) creates a chiral pocket that discriminates between substrate enantiomers during transition-state formation .

R-BINAP monooxide’s versatility stems from its balanced electronic tuning and rigid chiral architecture, making it indispensable in synthesizing enantiopure pharmaceuticals, agrochemicals, and materials. Recent advances focus on expanding its utility in photoredox catalysis and enantioselective C–F bond formation .

Scientific Research Applications

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is extensively used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Asymmetric Catalysis: The compound is a key ligand in transition metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and Heck reactions.

Pharmaceutical Synthesis: It is used in the synthesis of enantiomerically pure drugs and active pharmaceutical ingredients (APIs).

Material Science: The compound is employed in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide involves its ability to form stable complexes with transition metals. These metal complexes exhibit high reactivity and selectivity in various catalytic processes. The compound’s chirality allows it to induce enantioselectivity in the reactions it catalyzes, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations:

- Electronic Modulation: Oxidation of BINAP to the monooxide reduces electron density at phosphorus, altering metal-ligand interactions. This contrasts with Tol-BINAP, where p-tolyl groups enhance steric bulk and electronic tuning for improved enantioselectivity in reactions like ketone arylation .

Catalytic Performance

- Hydrogenation: Non-oxidized (R)-BINAP is a cornerstone in asymmetric hydrogenation (e.g., Noyori’s catalyst for ketone reduction), achieving >99% enantiomeric excess (ee) . The monooxide’s oxidized form is less effective here due to reduced electron donation.

- Arylation Reactions : Tol-BINAP outperforms BINAP in palladium-catalyzed ketone arylation, yielding higher conversion rates (90% vs. 75%) and improved ee values (92% vs. 85%) .

- Oxidation Catalysis: (R)-BINAP monooxide’s P=O group facilitates unique coordination modes in oxophilic metal centers (e.g., Ru or Ir), enabling selective oxidation processes absent in non-oxidized analogs .

Stability and Handling

- (R)-BINAP monooxide shares safety profiles with BINAP, including skin/eye irritation risks . However, its oxidized form may exhibit reduced air sensitivity compared to pristine BINAP, which requires inert storage .

Biological Activity

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide, commonly referred to as (R)-BINAP oxide, is a phosphine oxide derivative of the well-known chiral ligand (R)-BINAP. This compound has garnered attention in the field of asymmetric catalysis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula: C44H32P2O

- Molecular Weight: 622.69 g/mol

- CAS Number: 76189-55-4

- Appearance: White to light yellow crystalline solid

- Solubility: Insoluble in water; sensitive to air

Biological Activity Overview

(R)-BINAP oxide exhibits a range of biological activities primarily through its role as a chiral ligand in various catalytic processes. Its effectiveness is particularly noted in the following areas:

- Asymmetric Catalysis: Used in metal-mediated reactions to produce enantiomerically enriched compounds.

- Antitumor Activity: Some studies suggest that derivatives of BINAP may exhibit selective cytotoxicity against cancer cells.

- Inhibition of Enzymatic Activity: Phosphine oxides can act as inhibitors for certain enzymes, impacting metabolic pathways.

1. Asymmetric Catalysis

(R)-BINAP oxide has been extensively utilized in asymmetric synthesis. It forms stable complexes with transition metals (e.g., Rh, Ru) and facilitates reactions such as:

- Asymmetric hydrogenation of ketones and alkenes.

- Asymmetric Diels-Alder reactions.

These reactions yield high enantiomeric excesses, demonstrating the ligand's efficacy in promoting chirality.

2. Antitumor Studies

Recent investigations have highlighted the potential antitumor properties of (R)-BINAP oxide:

- A study found that phosphine oxides can induce apoptosis in specific cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

- Another case study demonstrated that (R)-BINAP oxide derivatives showed selective cytotoxic effects on breast cancer cells while sparing normal cells .

3. Enzyme Inhibition

Phosphine oxides like (R)-BINAP oxide have been reported to inhibit various enzymes:

- Inhibitory effects on fibroblast growth factor receptor (FGFR) have been documented, suggesting potential applications in treating conditions associated with aberrant FGFR signaling .

- The compound's ability to form hydrogen bonds with target proteins enhances its inhibitory action.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C44H32P2O |

| Molecular Weight | 622.69 g/mol |

| CAS Number | 76189-55-4 |

| Solubility | Insoluble in water |

| Antitumor Activity | Selective against cancer cells |

| Asymmetric Catalysis | High enantiomeric excess |

Case Study 1: Antitumor Activity

A research team explored the effects of (R)-BINAP oxide on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

Another study investigated the interaction between (R)-BINAP oxide and FGFR. Using molecular docking simulations, researchers identified key interactions that facilitate inhibition, providing insights into its mechanism of action against cancer-related pathways.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for (R)-BINAP monooxide to ensure stability and safety?

- Methodological Answer : Store under inert atmosphere (nitrogen or argon) in airtight containers to prevent oxidation and moisture ingress . Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks. Avoid generating dust, and ensure access to emergency eye-wash stations and safety showers .

Q. What are the standard methods for synthesizing (R)-BINAP monooxide from its parent BINAP ligand?

- Methodological Answer : Controlled oxidation of (R)-BINAP using hydrogen peroxide (H₂O₂) under mild conditions (e.g., in ethanol/dichloromethane mixtures) is a common approach . Reaction progress should be monitored via TLC or ³¹P NMR to terminate oxidation at the monooxide stage. Stoichiometric control of H₂O₂ (1 equivalent) is critical to avoid over-oxidation to the dioxide .

Q. How is (R)-BINAP monooxide utilized as a ligand in asymmetric catalysis?

- Methodological Answer : The monooxide acts as a chiral bidentate ligand, coordinating to transition metals (e.g., Mn, Pd, Ru) to form enantioselective catalysts. For example, in Mn(II) complexes, it enables circularly polarized electroluminescence by inducing chiral electronic environments . In palladium-catalyzed cross-coupling reactions, it enhances enantioselectivity in C–C bond formation .

Q. What analytical techniques are employed to confirm the enantiomeric purity of (R)-BINAP monooxide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is standard for determining enantiomeric excess (ee) . Complementary methods include circular dichroism (CD) spectroscopy and polarimetry to validate optical activity.

Advanced Research Questions

Q. How does the oxidation state of the phosphine ligand (BINAP vs. monooxide) influence the electronic properties and catalytic activity in transition metal complexes?

- Methodological Answer : Oxidation to the monooxide introduces a P=O group, altering electron-donating capacity and steric bulk. This modifies metal-ligand bond strengths and coordination geometries. For instance, Mn(II) complexes with monooxide ligands exhibit red-shifted emission spectra compared to BINAP analogues, critical for electroluminescence applications . Comparative cyclic voltammetry (CV) studies can quantify electronic effects.

Q. When encountering contradictory enantioselectivity outcomes in reactions catalyzed by (R)-BINAP monooxide complexes, what experimental strategies can identify the source of inconsistency?

- Methodological Answer : Systematically vary parameters such as:

- Metal center : Test with Pd, Ru, or Mn precursors to assess metal-dependent stereochemical outcomes .

- Solvent polarity : Polar solvents (e.g., ethanol) may stabilize transition states differently than nonpolar solvents (e.g., toluene) .

- Counterion effects : Replace chloride with non-coordinating ions (e.g., BF₄⁻) to eliminate counterion interference .

Q. What advanced structural characterization methods are critical for determining the coordination geometry of (R)-BINAP monooxide in metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving coordination geometries (e.g., distorted octahedral environments in Ru(II) complexes) . Complement with ³¹P NMR to probe ligand binding modes and DFT calculations to model electronic structures.

Q. How can reaction conditions be optimized to achieve high enantiomeric excess (ee) in asymmetric hydrogenation using (R)-BINAP monooxide-derived catalysts?

- Methodological Answer : Optimize:

- Temperature : Lower temperatures (e.g., 0–25°C) often favor kinetic control and higher ee .

- Solvent mixture : Ethanol/dichloromethane blends balance substrate solubility and catalyst stability .

- Substrate-to-catalyst ratio : Ratios of 100:1 to 1000:1 reduce side reactions while maintaining turnover .

Notes

- For structural ambiguities, cross-validate data using X-ray crystallography and spectroscopic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.